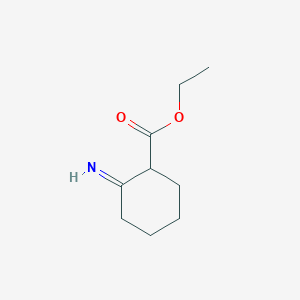
Ethyl 2-iminocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-iminocyclohexane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring with an ethyl ester and an imine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-iminocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with ethylamine under acidic conditions. The process can be summarized as follows:
- The reaction mixture is heated to facilitate the formation of the imine intermediate.
- The imine intermediate is then esterified with ethanol to yield this compound.
Cyclohexanone: reacts with in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-iminocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 2-iminocyclohexane-1-carboxylic acid.
Reduction: Ethyl 2-aminocyclohexane-1-carboxylate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-iminocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-iminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may interact with various biological pathways.
Comparison with Similar Compounds
Ethyl 2-iminocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Cyclohexanone: Lacks the imine and ester groups, making it less reactive.
Ethyl cyclohexane-1-carboxylate: Lacks the imine group, limiting its potential interactions with biomolecules.
2-iminocyclohexane-1-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity.
The unique combination of the imine and ester groups in this compound makes it a versatile compound with diverse applications in scientific research.
Properties
CAS No. |
52252-76-3 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-iminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7,10H,2-6H2,1H3 |
InChI Key |
ZCMDYVPZIMLHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















